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molecular formula C10H13BrO2 B8441916 1-Bromo-4-methoxy-2-propoxy-benzene

1-Bromo-4-methoxy-2-propoxy-benzene

Cat. No. B8441916
M. Wt: 245.11 g/mol
InChI Key: CIJLCWROIACDAE-UHFFFAOYSA-N
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Patent
US06617346B1

Procedure details

To a solution of 4-bromo-3-propoxy-phenol (500 mg, 2.164 mmol) in acetone (10 mL) were added potassium carbonate (299 mg, 2.164 mmol) and methyl iodide (674 μL, 10.82 mmol). The reaction mixture was heated at gentle reflux for 12 h. The solvent was removed and the residue was taken in diethyl ether (50 mL). The white solid was filtered off, and the filtrated was concentrated in vacuo. Purification of the crude residue by flash chromatography (Biotage system, KP-Sil™ 32-63 μm, 60 Å silica gel) eluting with 5-10% ethyl acetate in hexanes yielded 1-bromo-4-methoxy-2-propoxy-benzene as a clear oil (515 mg, 97%).
Name
4-bromo-3-propoxy-phenol
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
299 mg
Type
reactant
Reaction Step One
Quantity
674 μL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][C:3]=1[O:9][CH2:10][CH2:11][CH3:12].[C:13](=O)([O-])[O-].[K+].[K+].CI>CC(C)=O>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:13])=[CH:4][C:3]=1[O:9][CH2:10][CH2:11][CH3:12] |f:1.2.3|

Inputs

Step One
Name
4-bromo-3-propoxy-phenol
Quantity
500 mg
Type
reactant
Smiles
BrC1=C(C=C(C=C1)O)OCCC
Name
Quantity
299 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
674 μL
Type
reactant
Smiles
CI
Name
Quantity
10 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at gentle reflux for 12 h
Duration
12 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed
FILTRATION
Type
FILTRATION
Details
The white solid was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrated was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification of the crude residue by flash chromatography (Biotage system, KP-Sil™ 32-63 μm, 60 Å silica gel)
WASH
Type
WASH
Details
eluting with 5-10% ethyl acetate in hexanes

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)OC)OCCC
Measurements
Type Value Analysis
AMOUNT: MASS 515 mg
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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